4-[5-(Furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
4-[5-(Furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one is a chemical compound that features a furan ring, an oxazolidine ring, and a cyclohexa-2,5-dien-1-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of furan derivatives with oxazolidine precursors under specific conditions. For example, one method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization to form the oxazolidine ring . The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxazolidine ring can be reduced to form amino alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include furan-2,3-dione derivatives from oxidation, amino alcohol derivatives from reduction, and various substituted furan derivatives from nucleophilic substitution.
Scientific Research Applications
4-[5-(Furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: It may be investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[5-(Furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The furan and oxazolidine rings can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes like cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-[5-(Furan-2-yl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one
- 4-(Diphenylmethylene)cyclohexa-2,5-dien-1-one
Uniqueness
4-[5-(Furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one is unique due to its combination of a furan ring and an oxazolidine ring within the same molecule. This structural feature provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.
Properties
CAS No. |
653590-53-5 |
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Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-[5-(furan-2-yl)-4,5-dihydro-1,2-oxazol-3-yl]phenol |
InChI |
InChI=1S/C13H11NO3/c15-10-5-3-9(4-6-10)11-8-13(17-14-11)12-2-1-7-16-12/h1-7,13,15H,8H2 |
InChI Key |
CQAOXPVBEQBVIB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)O)C3=CC=CO3 |
Origin of Product |
United States |
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